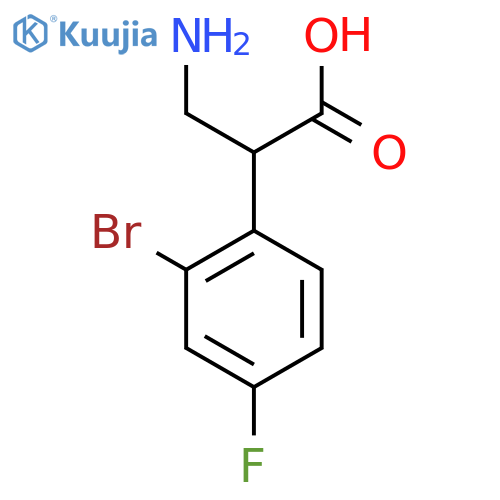Cas no 1785240-24-5 (3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid)
3-アミノ-2-(2-ブロモ-4-フルオロフェニル)プロパン酸は、ブロモおよびフルオロ置換基を有する芳香族アミノ酸誘導体であり、医薬品中間体や生化学研究用試薬として重要な化合物です。分子内にブロモとフルオロというハロゲン原子を併せ持つため、高い反応性と選択性を示し、医薬品合成における多様な変換反応に利用可能です。アミノ基とカルボキシル基の両機能性により、ペプチド修飾や生理活性物質の合成前駆体としても有用です。特に、芳香環上のハロゲン配置が特異的分子認識を可能にし、創薬研究における標的化合物設計において優位性を発揮します。X線結晶構造解析により分子配置が確認されており、安定した結晶性を有することが特徴です。

1785240-24-5 structure
商品名:3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid
- EN300-1927056
- 1785240-24-5
-
- インチ: 1S/C9H9BrFNO2/c10-8-3-5(11)1-2-6(8)7(4-12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
- InChIKey: HQJKRCVOZMKBRP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C(=O)O)CN)F
計算された属性
- せいみつぶんしりょう: 260.98007g/mol
- どういたいしつりょう: 260.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927056-0.25g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-0.5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-0.1g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-1.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-1927056-10g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 10g |
$4421.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 5g |
$2981.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-0.05g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-10.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 10g |
$4421.0 | 2023-05-31 | ||
| Enamine | EN300-1927056-2.5g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1927056-5.0g |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid |
1785240-24-5 | 5g |
$2981.0 | 2023-05-31 |
3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1785240-24-5 (3-amino-2-(2-bromo-4-fluorophenyl)propanoic acid) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量